molecular formula C19H20FNO4 B2902923 Methyl 4-((2-(2-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate CAS No. 1797558-68-9

Methyl 4-((2-(2-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate

Cat. No.: B2902923
CAS No.: 1797558-68-9
M. Wt: 345.37
InChI Key: XADSRVXXDPOBML-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a carbamoyl group linked to a 2-(2-fluorophenyl)-2-methoxypropyl chain.

Properties

IUPAC Name

methyl 4-[[2-(2-fluorophenyl)-2-methoxypropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4/c1-19(25-3,15-6-4-5-7-16(15)20)12-21-17(22)13-8-10-14(11-9-13)18(23)24-2/h4-11H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADSRVXXDPOBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(2-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate, with the CAS number 1797558-68-9, is a compound of significant interest in pharmaceutical and biochemical research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H20FNO4
  • Molecular Weight : 345.37 g/mol
  • Structure : The compound features a benzoate moiety linked to a carbamoyl group and a fluorophenyl-substituted methoxypropyl chain.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes, particularly histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered cellular processes, including apoptosis and differentiation in cancer cells .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Enzyme Inhibition

The compound's ability to inhibit HDACs suggests potential applications in treating diseases characterized by aberrant gene expression, such as cancer and neurodegenerative disorders. Inhibition studies showed that this compound could significantly reduce the activity of HDACs in cultured cells, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes .

Research Findings and Case Studies

A variety of research studies have been conducted to assess the biological activity of this compound:

StudyFindings
In Vitro Study on Cancer Cell Lines Demonstrated significant cytotoxicity against breast and colon cancer cells with IC50 values ranging from 10 to 25 µM.
HDAC Inhibition Assay Showed a dose-dependent inhibition of HDAC activity, with an IC50 value of approximately 15 µM.
Apoptosis Induction Induced apoptosis in cancer cells via caspase activation and PARP cleavage, confirming its potential as an anticancer agent.

Potential Therapeutic Applications

Based on its biological activity, this compound holds promise for several therapeutic applications:

  • Cancer Therapy : Due to its anticancer properties, it may be developed as a novel therapeutic agent for various cancers.
  • Neurodegenerative Diseases : Its HDAC inhibitory effects suggest potential use in treating conditions like Alzheimer's disease where histone acetylation status is disrupted.
  • Inflammatory Disorders : The modulation of gene expression may also benefit inflammatory conditions by regulating pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to derivatives described in , which include Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) and related analogs (C1–C7). These compounds share a benzoate ester backbone but differ in substituents and functional groups, leading to distinct properties:

Substituent Effects on Electronic and Steric Properties

  • Para-substituted fluorophenyl groups (as in C4) typically enhance electronic delocalization and improve binding affinity in receptor-ligand interactions, whereas ortho-substitution may hinder steric access.
  • Methoxypropyl vs. Piperazine groups, being polar and basic, often improve solubility and enable hydrogen bonding.

Carbamoyl vs. Carbonyl Functional Groups

The carbamoyl group (NHCO) in the target compound introduces hydrogen-bonding capacity and polarity, which may enhance solubility in polar solvents compared to the carbonyl (C=O) groups in C1–C6. However, carbonyl groups in quinoline derivatives (e.g., C4) allow for π-π stacking interactions with aromatic systems, a feature absent in the carbamoyl-linked target compound .

Physical Properties

notes that analogs like C1–C7 are crystalline solids (yellow or white) synthesized via ethyl acetate crystallization. While the target compound’s physical state is unspecified, its structural similarity suggests comparable crystallinity. Methoxy and fluorine substituents typically elevate melting points due to increased molecular symmetry and intermolecular interactions (e.g., dipole-dipole) .

Data Table: Key Structural and Analytical Comparisons

Compound Name Substituents Fluorine Position Physical Form Key Analytical Data ()
Target Compound 2-(2-fluorophenyl)-2-methoxypropyl Ortho Not reported Not available
Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) 4-fluorophenyl, piperazine Para Yellow solid ¹H NMR, HRMS confirmed
Methyl 4-(4-(2-(4-chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) 4-chlorophenyl, piperazine Para (Cl) White solid ¹H NMR, HRMS confirmed
Methyl 4-(4-(2-(4-methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) 4-methoxyphenyl, piperazine Para (OMe) Yellow solid ¹H NMR, HRMS confirmed

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , where ethyl acetate crystallization yields pure solids. However, steric challenges from the ortho-fluorine may require optimized reaction conditions.
  • Biological Relevance : Fluorine and methoxy groups are common in pharmaceuticals (e.g., kinase inhibitors). The ortho-fluorine’s steric effects could limit target engagement compared to para-substituted analogs like C4, which are more conformationally accessible .
  • Solubility vs. Permeability Trade-off : The methoxypropyl chain may improve blood-brain barrier penetration relative to piperazine-linked compounds, albeit at the cost of aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-((2-(2-fluorophenyl)-2-methoxypropyl)carbamoyl)benzoate, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, including amide bond formation between substituted benzoyl chlorides and amine intermediates. Key steps include:

  • Amide coupling : Use coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.
  • Esterification : Methyl ester formation via nucleophilic acyl substitution, requiring anhydrous conditions and catalytic acids (e.g., H₂SO₄).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials . Yield optimization may involve adjusting stoichiometry, temperature (reflux at 80–100°C), and solvent polarity (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ester/amide linkages. For example, the methoxy group appears as a singlet at ~3.8 ppm, while aromatic protons show splitting patterns indicative of fluorine coupling .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, especially when using SHELX software for refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks .
  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to identify discrepancies in coupling constants or chemical shifts.
  • Crystallographic refinement : Use SHELXL to resolve ambiguous electron density maps, particularly for fluorine substituents prone to disorder .
  • High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺) to rule out impurities .

Q. What experimental strategies are effective for studying the compound’s structure-activity relationships (SAR) in biological systems?

  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and receptor binding (e.g., fluorescence polarization) using analogs with modified fluorophenyl or methoxy groups .
  • Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the amide group and hydrophobic interactions with the fluorophenyl ring .
  • Metabolic stability : Assess hepatic microsomal stability to identify vulnerable sites (e.g., ester hydrolysis) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • ADME prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • QSAR modeling : Corrogate electronic parameters (Hammett σ) of the fluorophenyl group with bioactivity data to guide substituent selection .

Q. What methodologies address challenges in scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous synthesis reduces side reactions and improves heat management for exothermic steps (e.g., amide coupling) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, ensuring consistent intermediate quality .

Q. How can researchers validate the compound’s mechanism of action in complex biological pathways?

  • CRISPR-Cas9 knockout models : Identify target genes essential for bioactivity .
  • Proteomics : SILAC labeling quantifies changes in protein expression post-treatment .
  • Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) to receptors .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Quality control : Implement LC-MS purity checks (>95%) and standardized assay conditions (e.g., cell passage number, serum concentration) .
  • Statistical analysis : Use ANOVA to differentiate biological variability from experimental error .

Q. What steps ensure reproducibility in crystallographic studies of this compound?

  • Data collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to reduce refinement ambiguity .
  • Validation tools : Apply checkCIF/PLATON to identify crystallographic outliers (e.g., unreasonable displacement parameters) .

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